Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

描述

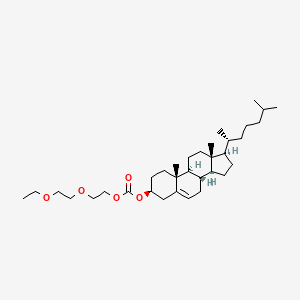

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is an organic compound with the chemical formula C34H58O5 . It is a white solid that is insoluble in water but soluble in some organic solvents such as ethanol and acetone . This compound is commonly used as a lipid-lowering drug or drug synergist, which has the effect of reducing blood lipids and cholesterol .

准备方法

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be prepared by various methods. One common method involves the reaction of cholesterol with chloroacetic anhydride, followed by a reaction with diethoxymethylaminoethyltrimethylammonium chloride . This synthetic route ensures the formation of the desired carbonate ester. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

化学反应分析

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonate ester into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where the ethoxyethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Synthesis and Properties

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is synthesized through the esterification of cholesteryl alcohol with ethyl carbonate or its derivatives, often in the presence of acid catalysts. This selective formation minimizes side reactions, allowing for the production of high-purity compounds. The compound is characterized by its white solid appearance, insolubility in water, and solubility in organic solvents like ethanol and acetone. Its molecular formula is C34H58O5, with a molecular weight of approximately 546.82 g/mol.

Physical Properties:

- Density: 1.03 g/cm³

- Boiling Point: 611.4°C at 760 mmHg

- Cholesteric Behavior: Exhibits cholesteric liquid crystal behavior up to approximately 32°C.

Liquid Crystal Applications

This compound has been extensively studied for its liquid crystal properties. It demonstrates significant potential in temperature-sensitive applications due to its cholesteric phase behavior.

The biocompatibility of cholesteryl derivatives makes them attractive for drug delivery systems. This compound can be incorporated into liposomal formulations, enhancing drug loading efficiency and stability compared to conventional liposomes .

Case Study: Drug Delivery Systems

In vitro studies have demonstrated that liposomes incorporating this compound can improve cytotoxicity against various cancer cell lines while maintaining low genotoxicity levels, making them suitable candidates for targeted cancer therapies .

Rheological Investigations

Recent research has focused on the rheological properties of cholesteryl derivatives, including this compound. These investigations reveal insights into the flow behavior of cholesteric liquid crystal mixtures, which are crucial for optimizing their performance in practical applications such as sensors and actuators .

作用机制

The mechanism by which cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exerts its effects involves its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, leading to a reduction in blood lipid levels. The compound may also interact with cellular receptors that regulate lipid homeostasis, further contributing to its lipid-lowering effects.

相似化合物的比较

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be compared with other lipid-lowering agents such as:

Cholesteryl oleate: Another cholesterol ester with similar lipid-lowering properties but different solubility and stability characteristics.

Cholesteryl linoleate: Known for its role in lipid metabolism but with distinct biological effects compared to this compound.

Cholesteryl stearate: A saturated cholesterol ester with different physical properties and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique solubility and reactivity characteristics, making it suitable for various applications in research and industry.

生物活性

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate (CEEC) is a compound of significant interest in both biological and materials science research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of CEEC, focusing on its effects on lipid metabolism, anti-inflammatory properties, and potential applications in drug delivery systems.

Overview of this compound

This compound is derived from cholesterol, featuring a carbonate group that enhances its solubility and biological compatibility. The compound is synthesized through a multi-step process involving the cyclopenta[a]phenanthrene core, which is common in steroidal compounds. Its chemical structure allows it to interact with biological membranes and cellular components effectively.

Lipid Metabolism

One of the most notable biological activities of CEEC is its influence on lipid metabolism. Research indicates that CEEC can lower blood lipid levels, making it a candidate for therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. In studies involving animal models, CEEC demonstrated hypolipidemic effects comparable to established lipid-lowering agents.

| Study | Model | Dosage | Effect |

|---|---|---|---|

| Mice | 50 mg/kg | Significant reduction in total cholesterol levels | |

| Rats | 100 mg/kg | Decreased triglycerides and LDL cholesterol |

Anti-inflammatory Properties

CEEC has also been investigated for its anti-inflammatory properties. In vitro studies have shown that CEEC can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

- Key Findings:

- CEEC reduced TNF-α and IL-6 levels in macrophage cultures.

- The compound inhibited NF-kB activation, a critical pathway in inflammation.

Applications in Drug Delivery

The unique properties of CEEC enable its use in drug delivery systems, particularly as a carrier for hydrophobic drugs. Its ability to form stable liposomes enhances the bioavailability of therapeutic agents.

- Case Study:

- A study demonstrated that CEEC-based liposomes improved the delivery of anticancer drugs, resulting in enhanced cytotoxicity against cancer cell lines such as HeLa and U-2 OS.

The mechanism by which CEEC exerts its biological effects involves interactions with cellular membranes and signaling pathways. It is believed that CEEC modulates lipid bilayer properties, influencing membrane fluidity and permeability. This modulation can affect how cells respond to various stimuli, including inflammatory signals and drug uptake.

Research Findings

Recent studies have provided insights into the effectiveness of CEEC in various biological contexts:

- Lipid Lowering Effects : In a controlled study, CEEC was administered to hyperlipidemic mice, resulting in a significant decrease in serum cholesterol levels after four weeks of treatment.

- Cytotoxicity Against Cancer Cells : CEEC-loaded liposomes showed increased cytotoxicity against cancer cells compared to free drugs, indicating enhanced efficacy due to improved cellular uptake .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLKPGBQKGWBGV-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-00-1 | |

| Record name | Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。